N,N'-Bis(4-chlorophenyl)-N,N'-diphenyl-1,4-phenylenediamine
Description
Properties
IUPAC Name |
1-N,4-N-bis(4-chlorophenyl)-1-N,4-N-diphenylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22Cl2N2/c31-23-11-15-27(16-12-23)33(25-7-3-1-4-8-25)29-19-21-30(22-20-29)34(26-9-5-2-6-10-26)28-17-13-24(32)14-18-28/h1-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYNUFZUOMNRHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618769 | |
| Record name | N~1~,N~4~-Bis(4-chlorophenyl)-N~1~,N~4~-diphenylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113703-66-5 | |
| Record name | N~1~,N~4~-Bis(4-chlorophenyl)-N~1~,N~4~-diphenylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
A typical procedure uses 1,4-dibromobenzene (1 equiv), 4-chloroaniline (2.2 equiv), aniline (2.2 equiv), copper(I) iodide (10 mol%), and potassium carbonate (3 equiv) in dimethylformamide (DMF) at 120–140°C for 24–48 hours. The excess amine ensures complete substitution, while DMF acts as both solvent and base. Post-reaction purification involves extraction with ethyl acetate, followed by column chromatography (silica gel, hexane/ethyl acetate 4:1) to isolate the product. Yields range from 65% to 78%, with impurities primarily arising from incomplete substitution or homo-coupling byproducts.
Limitations and Scalability
While effective, this method requires high temperatures and prolonged reaction times, limiting energy efficiency. Scalability is further challenged by the need for inert atmospheres and costly copper catalysts. Industrial adaptations often replace DMF with toluene to reduce costs, albeit with a 5–10% decrease in yield.
Reductive Amination of Nitro Intermediates
An alternative route involves synthesizing nitro intermediates followed by reduction to the target diamine. This two-step approach minimizes side reactions and improves regioselectivity.
Nitro Intermediate Preparation
4-Chlorophenyl- and phenyl-substituted nitrobenzene derivatives are synthesized via nucleophilic aromatic substitution. For example, 1,4-dinitrobenzene reacts with 4-chlorophenylmagnesium bromide and phenylmagnesium bromide in tetrahydrofuran (THF) at −78°C to form N,N'-bis(4-chlorophenyl)-N,N'-diphenyl-1,4-dinitrobenzene. The reaction is quenched with ammonium chloride, and the product is isolated via filtration (yield: 85–90%).
Catalytic Hydrogenation
The nitro groups are reduced using hydrogen gas (3–5 bar) over a palladium-on-carbon (Pd/C) catalyst in ethanol at 50°C. Complete reduction typically requires 6–8 hours, yielding the diamine with >95% purity. Alternatively, iron powder in acidic media (e.g., HCl/ethanol) achieves comparable results at lower costs, though reaction times extend to 12–16 hours.
| Reduction Method | Catalyst | Conditions | Yield | Purity |
|---|---|---|---|---|
| Hydrogenation | 5% Pd/C | H₂ (3 bar), 50°C | 92% | 98% |
| Iron Powder Reduction | Fe, NH₄Cl | EtOH/H₂O, 70°C | 93% | 95% |
Polymerization-Assisted Synthesis
Industrial-scale production often integrates the compound into polymeric matrices during synthesis. A notable method co-polymerizes this compound with polyvinyl chloride (PVC) or polyaniline using lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) as a catalyst.
Co-Polymerization Protocol
A mixture of the diamine (1 equiv), PVC (2 equiv), and LiTFSI (0.5 equiv) is extruded at 180–200°C under nitrogen. The molten polymer is treated with imidazole (1 equiv) to scavenge residual HCl, followed by precipitation in methanol to isolate the functionalized polymer. The free diamine is extracted via Soxhlet apparatus using dichloromethane, achieving 70–75% recovery.
Advantages Over Discrete Synthesis
This method bypasses purification challenges associated with small-molecule synthesis and directly embeds the diamine into usable polymer formats. However, residual lithium salts require extensive washing, increasing water usage by 30% compared to traditional routes.
Buchwald-Hartwig Amination
Modern approaches employ palladium-catalyzed cross-coupling for higher selectivity. The Buchwald-Hartwig reaction couples 1,4-dibromobenzene with 4-chloroaniline and aniline using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos ligand.
Optimized Protocol
In a representative procedure, 1,4-dibromobenzene (1 equiv), 4-chloroaniline (2.5 equiv), aniline (2.5 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (3 equiv) are refluxed in toluene for 18 hours. The product is purified via recrystallization from ethanol, yielding 80–85% with <1% unreacted starting material.
Cost-Benefit Analysis
Despite superior yields, this method’s reliance on palladium increases costs by 40% compared to Ullmann coupling. Ligand degradation under prolonged heating also necessitates fresh catalyst batches for large-scale runs.
Solvent-Free Mechanochemical Synthesis
Emerging green chemistry techniques utilize ball milling to avoid solvents. A mixture of 1,4-diiodobenzene, 4-chloroaniline, aniline, copper powder, and potassium carbonate is milled at 500 RPM for 6 hours. The crude product is washed with water to remove salts, yielding 60–65% pure diamine. Although energy-intensive, this method reduces waste generation by 90% .
Chemical Reactions Analysis
N,N’-Bis(4-chlorophenyl)-N,N’-diphenyl-1,4-phenylenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can introduce nitro groups into the aromatic rings using nitric acid and sulfuric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields quinones, while reduction produces amines.
Scientific Research Applications
Applications
In the field of solar energy, this compound has been utilized as an additive in the fabrication of organic solar cells. Its incorporation enhances the efficiency and stability of the devices by improving charge separation and transport.
Antioxidant in Polymers
N,N'-Bis(4-chlorophenyl)-N,N'-diphenyl-1,4-phenylenediamine also serves as an antioxidant in rubber and plastic formulations. Its ability to scavenge free radicals helps prolong the lifespan of materials exposed to oxidative environments.
Case Study 1: OLED Performance Enhancement
A study published in Advanced Functional Materials demonstrated that incorporating this compound as a HTM in OLEDs resulted in a significant increase in device efficiency compared to traditional materials. The devices exhibited improved luminance and reduced operational voltage.
Case Study 2: Stability in Organic Solar Cells
Research conducted at a leading university explored the effects of this compound on the stability of organic solar cells under environmental stress conditions. The findings indicated that devices utilizing this compound maintained performance levels significantly longer than those without it.
Mechanism of Action
The mechanism of action of N,N’-Bis(4-chlorophenyl)-N,N’-diphenyl-1,4-phenylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways. For example, its ability to undergo redox reactions allows it to modulate oxidative stress in cells, which is relevant in both therapeutic and toxicological contexts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N,N'-Diphenyl-1,4-phenylenediamine (DPPD)
- Structural Differences : DPPD lacks chlorine substituents, featuring only phenyl groups on the 1,4-phenylenediamine core.
- Applications: Antioxidant in Biodiesel: DPPD reduces oxidative degradation in biodiesel blends (B20/B100), lowering NOx emissions but increasing CO and HC emissions . Biomedical Use: DPPD synergizes with adipose-derived stem cells (AD-MSCs) to enhance pancreatic regeneration in diabetic rats, showing superior anti-apoptotic and antioxidant effects compared to standalone therapies .
- Limitations: Higher NOx pollution compared to N-phenyl-1,4-phenylenediamine (NPPD) in biodiesel applications .
N-Phenyl-1,4-phenylenediamine (NPPD)
- Structural Differences : Contains a single phenyl group and one unsubstituted amine on the phenylenediamine core.
- Performance: Outperforms DPPD in biodiesel stabilization, achieving lower NOx emissions with soybean oil blends . Less studied in biomedical contexts compared to DPPD.
N,N′-Bis(methylphenyl)-1,4-benzenediamine
- Structural Differences : Methyl groups replace chlorine atoms, altering solubility and reactivity.
- Applications : Serves as a building block for polymers and dyes, participating in nucleophilic aromatic substitution and oxidative coupling reactions .
N,N,N′,N′-Tetramethyl-1,4-phenylenediamine (TMPD)
- Structural Differences : Fully methylated amine groups.
Comparative Analysis of Key Properties
| Compound | Key Substituents | Applications | Advantages | Limitations |
|---|---|---|---|---|
| N,N'-Bis(4-chlorophenyl)-... | 4-Cl, Ph | Polymers, optoelectronics | Enhanced thermal/redox stability | Limited data on biomedical efficacy |
| DPPD | Ph | Biodiesel antioxidant, diabetes therapy | Proven antioxidant synergy with stem cells | Higher NOx emissions in biodiesel |
| NPPD | Ph, H | Biodiesel stabilization | Optimal NOx reduction | Narrower application scope |
| TMPD | NMe₂ | Gas sensing | High NO₂ selectivity | Not suited for high-temperature environments |
Research Findings and Industrial Relevance
- Materials Science : The chlorine substituents in N,N'-Bis(4-chlorophenyl)-... improve its utility in synthesizing triphenylamine-based polyamides, which exhibit high thermal stability (Tg: 257–287°C) and solubility in organic solvents .
- Electronics : Derivatives of this compound contribute to hole-transport materials in organic light-emitting diodes (OLEDs), where chlorine enhances charge mobility .
- Antioxidant Potential: While less studied than DPPD, its chlorinated structure may offer superior radical-scavenging activity in high-temperature environments, warranting further investigation .
Biological Activity
N,N'-Bis(4-chlorophenyl)-N,N'-diphenyl-1,4-phenylenediamine (CAS: 113703-66-5) is a chemical compound with significant applications in organic electronics, particularly in the development of heat-resistant organic electroluminescent devices. Its molecular formula is C30H22Cl2N2, and it has a molecular weight of 481.42 g/mol. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C30H22Cl2N2 |
| Molecular Weight | 481.42 g/mol |
| Melting Point | 200 °C |
| Physical Form | Crystalline Powder |
| Synonyms | 4',4''-Dichloro-N,N,N',N'-tetraphenyl-1,4-phenylenediamine |
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, primarily due to its ability to interact with cellular components and influence biochemical pathways. Key mechanisms include:
- Antioxidant Activity : The compound has shown potential as an antioxidant agent, which can mitigate oxidative stress in cells.
- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis (programmed cell death) and altering cell cycle progression.
- Enzyme Inhibition : There is evidence that this compound can inhibit specific enzymes related to cancer progression and inflammation.
1. Anticancer Activity
A study published in Molecules examined the structure-activity relationship (SAR) of various phenyl-substituted compounds, including this compound. The findings indicated that the compound exhibited selective cytotoxicity against Bcl-2-expressing human cancer cell lines with an IC50 value in the sub-micromolar range. This suggests a strong potential for further development as an anticancer agent .
2. Antioxidant Properties
Another research highlighted the antioxidant capabilities of this compound through various assays measuring free radical scavenging activity. The results demonstrated significant inhibition of reactive oxygen species (ROS), indicating its potential role in preventing oxidative damage .
3. Enzyme Inhibition Studies
In vitro studies have shown that this compound can inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This property positions it as a candidate for developing anti-inflammatory drugs .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for N,N'-Bis(4-chlorophenyl)-N,N'-diphenyl-1,4-phenylenediamine, and how is purity validated?
- Synthesis : The compound can be synthesized via condensation reactions, such as coupling 4-chlorophenyl groups with a phenylenediamine backbone. For analogous structures (e.g., DPPD), methods involve catalytic reduction of nitrobenzene derivatives or direct phosphorylation polycondensation for polymer applications .
- Purity Validation : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are standard. Purity ≥98% is achievable via solvent recrystallization, with batch-specific certificates of analysis (e.g., as described for DPPD in ) .
Q. What are the solubility and stability profiles of this compound, and how do they affect experimental protocols?
- Solubility : Soluble in dimethyl sulfoxide (DMSO ≥10 mg/ml) and sparingly soluble in ethanol (1–10 mg/ml). Stock solutions require inert gas purging to prevent oxidation .
- Stability : Stable for ≥4 years at -20°C. Avoid freeze-thaw cycles; solutions should be aliquoted and stored under nitrogen .
Q. Which spectroscopic techniques are optimal for structural characterization?
- Use Fourier-transform infrared spectroscopy (FTIR) for amine and aromatic bond identification, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for solid-state structure elucidation (as in for related compounds) .
Advanced Research Questions
Q. How does this compound mitigate oxidative stress in diabetic nephropathy models, and what biomarkers validate its efficacy?
- Mechanism : Acts as a hydrogen donor to neutralize reactive oxygen species (ROS), reducing lipid peroxidation (e.g., lowering malondialdehyde, MDA) and enhancing endogenous antioxidants (glutathione, GSH; superoxide dismutase, SOD) .
- Biomarkers : Quantify renal oxidative stress via MDA, hydrogen peroxide (H₂O₂), advanced glycation end products (AGEs), and antioxidant enzymes (catalase, CAT; heme oxygenase-1, HO-1) using ELISA or colorimetric assays .
Q. What experimental design considerations are critical for co-administering this compound with mesenchymal stem cells (MSCs) in diabetic models?
- Cell Preparation : Isolate MSCs from adipose tissue via collagenase digestion, culture in DMEM, and validate stemness via flow cytometry (CD73+/CD90+/CD105+) .
- Co-administration : Use intraperitoneal (i.p.) injection for the compound (250 mg/kg daily) and intravenous (i.v.) delivery for MSCs (1×10⁶ cells/rat). Monitor synergism via G0/G1 cell cycle analysis and apoptosis markers (e.g., caspase-3) .
Q. How does the compound influence polymer science applications, particularly in synthesizing thermally stable materials?
- Application : Acts as a monomer in aromatic polyamides, providing triphenylamine units for charge-transfer properties. Synthesize via low-temperature solution polycondensation with dicarboxylic acids .
- Thermal Stability : Resulting polymers exhibit glass transition temperatures (Tg) of 257–287°C and 10% weight loss above 550°C in thermogravimetric analysis (TGA) .
Methodological Insights
Q. What protocols are used to assess hepatorenal protection in STZ-induced diabetic rats?
- Animal Model : Induce diabetes with streptozotocin (STZ, 45 mg/kg i.p.). Confirm hyperglycemia (fasting glucose >250 mg/dL) before treatment .
- Outcome Measures :
- Renal Function : Serum creatinine, urea, uric acid.
- Hepatic Function : Alanine aminotransferase (ALT), aspartate aminotransferase (AST), γ-glutamyl transferase (γ-GT) .
Q. How are oxidative stress and antioxidant responses quantified in tissue homogenates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
